Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tale of Two Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to explore the vast potential of heterocyclic compounds. Among these, benzoxazinones and quinazolinones stand out as "privileged scaffolds"—core structures that are consistently found in biologically active compounds.[1][2] Their structural similarity is immediately apparent; both feature a bicyclic system where a benzene ring is fused to a six-membered heterocyclic ring containing a ketone. The critical distinction lies in a single atom: an oxygen in the benzoxazinone ring is replaced by a nitrogen in the quinazolinone ring.
This subtle yet profound difference makes them a classic case of bioisosteres . Bioisosteric replacement is a cornerstone strategy in drug design, where one atom or functional group is swapped for another with similar physical or chemical properties. The goal is to enhance potency, selectivity, or pharmacokinetic parameters, or to reduce toxicity. This guide provides an in-depth, objective comparison of the bioactivity of these two fascinating scaffolds, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.
Caption: Core chemical structures of 1,3-benzoxazin-4-one and its bioisostere, quinazolin-4(3H)-one.
A noteworthy aspect of their relationship is that benzoxazinones often serve as versatile synthetic intermediates for the preparation of quinazolinones.[3][4][5] This synthetic pathway involves a nucleophilic attack by an amine on the benzoxazinone ring, displacing the oxygen atom and forming the corresponding quinazolinone derivative. This procedural link makes their comparative study not only a matter of academic interest but also of practical significance in synthetic chemistry workflows.
Comparative Bioactivity Analysis
While both scaffolds exhibit a broad spectrum of biological activities, direct comparative studies reveal nuanced differences in their potency and spectrum of action across various therapeutic areas.[6][7][8]
Anti-inflammatory and Analgesic Activity
Inflammation is a complex biological response, and the search for potent anti-inflammatory agents with improved safety profiles over classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is relentless. Both benzoxazinones and quinazolinones have been extensively explored in this domain.
A compelling direct comparison was performed by synthesizing derivatives of five common NSAIDs (aceclofenac, ibuprofen, diclofenac, mefenamic acid, and ketoprofen) into both benzoxazinone and quinazolinone scaffolds.[1][2][9] The resulting compounds were evaluated for in vivo anti-inflammatory and analgesic effects. The study consistently found that the benzoxazinone derivatives exhibited more potent anti-inflammatory and analgesic activities than their quinazolinone counterparts.[10]
Notably, the diclofenac-benzoxazinone conjugate (Compound 3d) emerged as a lead molecule, demonstrating significant inhibition of rat paw edema (62.61%) and potent analgesic effects, with the added benefit of reduced gastrointestinal toxicity compared to the parent drug.[1][2][10] This suggests that replacing the nitrogen of a quinazolinone with an oxygen atom does not necessarily diminish, and can in fact enhance, anti-inflammatory potency in certain molecular contexts.
| Compound Class | Parent NSAID | Max. Anti-inflammatory Activity (% Inhibition) | Max. Analgesic Activity (% Protection) | Ulcerogenicity Index | Reference |
| Benzoxazinone | Diclofenac | 62.61% | 62.36% | 2.67 | [1][2] |
| Quinazolinone | Diclofenac | Lower than Benzoxazinone | Lower than Benzoxazinone | Not specified as superior | [10] |
| Benzoxazinone | Aceclofenac | 46.19% | 67.26% | 2.13 | [10] |
| Quinazolinone | Aceclofenac | 42.90% | Lower than Benzoxazinone | Not specified as superior | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities effective against pathogenic bacteria and fungi. Both scaffolds have demonstrated significant promise in this area.[6][7][11]
In studies where derivatives of both classes were synthesized from the same precursors, both benzoxazinones and quinazolinones showed significant antimicrobial activities, often comparable to standard drugs like ampicillin.[6][7][12] However, the bioactivity is highly dependent on the specific substitutions on the core ring. For instance, some studies have found that certain 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones possess considerable antibacterial activity.[4] Another study highlighted that while many derivatives were active, fused quinazolinones showed particularly good bacteriostatic activity against Gram-negative bacteria like P. aeruginosa.[5]
While a universal declaration of superiority is difficult, the literature suggests that the quinazolinone scaffold is more extensively and perhaps more successfully explored for antimicrobial applications , with a vast number of derivatives showing potent and broad-spectrum effects.[13][14][15]
| Compound ID/Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Quinazolinone Deriv. (107) | E. coli | 1.56 | [14] |
| Quinazolinone Deriv. (107) | S. aureus | 1.56 | [14] |
| Quinazolinone Deriv. (107) | P. aeruginosa | 0.78 | [14] |
| Quinazolinone Deriv. (108) | C. albicans | 1.56 | [14] |
| Quinazolinone Deriv. (108) | A. flavus | 0.78 | [14] |
| Benzoxazinone/Quinazolinone | Various Bacteria/Fungi | "Significant antimicrobial activities" | [6][7] |
Anticancer Activity
The field of oncology has seen tremendous progress with the advent of targeted therapies, and the quinazolinone scaffold is a superstar in this arena .[16] It forms the core of several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa), which targets the Epidermal Growth Factor Receptor (EGFR) and is used in the treatment of non-small cell lung cancer.[3] This clinical success has cemented quinazolinones as a "privileged structure" in anticancer drug discovery.[17]
Benzoxazinones also exhibit anticancer properties, and are often used as starting materials for quinazolinone-based anticancer agents.[18][19][20][21] For example, a series of novel 6-iodo-2-undecylquinazolin-4(3H)-ones, prepared from a benzoxazinone precursor, showed remarkable broad-spectrum antitumor activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines.[19][20][21]
While both classes are active, the sheer volume of research, the number of highly potent derivatives, and the clinical translation of quinazolinones make them the more prominent and validated scaffold for anticancer applications .[3][16][22][23]
| Compound Class | Target Cell Line | Activity (IC50 in µM or µg/mL) | Reference |
| Quinazolinone (Gefitinib) | EGFR-mutant NSCLC | Clinically Approved Drug | [3] |
| Quinazolinone (Comp. 21) | A549 (Lung) | GI50 = 0.32 µM | [23] |
| Quinazolinone (Comp. 14) | HCT-116 (Colon) | IC50 = 11.24 µg/mL | [19] |
| Quinazolinone (Comp. 18) | HepG2 (Liver) | IC50 = 12.98 µg/mL | [21] |
| Benzoxazinone (General) | Various | Exhibit anticancer activity | [18] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these scaffolds is not inherent to the core alone but is profoundly influenced by the nature and position of substituents.
-
For Benzoxazinones: Studies on their phytotoxic (herbicidal) activity reveal that a hydroxyl group at the N-4 position is essential for high inhibitory activity, while a hydroxyl at C-2 may not be as critical.[24][25][26] The absence of a methoxy group on the aromatic ring also tends to increase phytotoxicity.[24]
-
For Quinazolinones: In anticancer derivatives, substitutions at the C-2, C-4, C-6, and C-7 positions are crucial.[16] For example, in EGFR inhibitors like Gefitinib, a 4-anilino substitution is key for binding to the ATP pocket of the kinase. The nature of the substituent at C-2 can modulate potency and selectivity against different biological targets.
The bioisosteric switch from oxygen to nitrogen fundamentally alters the hydrogen bonding capacity (N-H can act as a hydrogen bond donor, whereas the ring oxygen in benzoxazinone is an acceptor) and electronic properties of the ring system, which in turn influences receptor binding and overall bioactivity.
Methodology and Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity claims, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
Experimental Workflow: From Synthesis to Bioactivity
Caption: A typical workflow for synthesizing and comparing the bioactivity of benzoxazinones and quinazolinones.
Protocol 1: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard and reliable method for screening potential anti-inflammatory agents.[4][10]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized, acute inflammation. The ability of a test compound to reduce the resulting edema (swelling) compared to a control group is measured.
Methodology:
-
Animal Acclimatization: Use healthy Wistar albino rats (150-200g). Acclimatize them for one week under standard laboratory conditions with free access to food and water.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Control (vehicle, e.g., 1% Tween 80 in saline).
-
Group II: Standard (e.g., Indomethacin or Diclofenac, 10 mg/kg).
-
Group III, IV, etc.: Test Compounds (e.g., 50 mg/kg, administered orally or intraperitoneally).
-
Compound Administration: Administer the vehicle, standard, or test compounds to the respective groups.
-
Inflammation Induction: After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Calculation:
Protocol 2: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of a target microorganism. The lowest concentration showing no turbidity (for broth dilution) or no growth (for agar dilution) is the MIC.
Methodology (Broth Microdilution):
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration, e.g., 1024 µg/mL) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. An indicator dye like resazurin can be used to aid visualization.
Protocol 3: In Vitro Anticancer Assay (MTT Cytotoxicity Assay)
This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][21]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
The comparative analysis of benzoxazinones and quinazolinones reveals a compelling narrative of bioisosteric influence. While both scaffolds are undeniably rich sources of bioactive molecules, their strengths appear tailored to different therapeutic applications.
-
Benzoxazinones show particular promise in the development of anti-inflammatory and analgesic agents , in some cases outperforming their quinazolinone bioisosteres and offering improved safety profiles.[1][2] Their role as natural allelochemicals also points to potential applications in agrochemistry.[27][28]
-
Quinazolinones are the undisputed champions in the realm of anticancer therapy , with clinically approved drugs validating their utility.[3][16] Their scaffold offers a robust and versatile platform for designing highly potent and selective enzyme inhibitors. They also possess a remarkably broad spectrum of activity, including potent antimicrobial effects.[22][29]
For the drug development professional, the choice between these scaffolds is not a matter of absolute superiority but of strategic design. The decision should be guided by the biological target and the desired therapeutic outcome. Future research should focus on more head-to-head comparative studies using standardized assays to further delineate the subtle yet critical differences in their pharmacological profiles. The synthetic accessibility of quinazolinones from benzoxazinone precursors provides a powerful platform for creating diverse chemical libraries to probe these structure-activity relationships further.
References
-
El-Hashash, M. A., Azab, M. E., Faty, R. A. E., & Amr, A. E. G. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263–271. [Link][6][7][8][12]
-
Patel, M. B., & Rajput, J. K. (2015). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 6(8), 3209-3224. [Link][17]
-
Karagiannis, P., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7909. [Link][3]
-
Zayed, M. F., & Hassan, M. H. (2014). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 22(2), 157-162. [Link][4]
-
Wu, Q., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(39), 14221–14231. [Link][30]
-
Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Scientific Research, 127(4), 450-458. [Link][13]
-
El-Gaby, M. S. A., et al. (2013). Synthesis, reactions and biological evaluation of pentadecanyl benzoxazinone and pentadecanyl quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 249-257. [Link][11]
-
Alagarsamy, V. (2012). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1245. [Link][29]
-
Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-44. [Link][1]
-
Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]
-
Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51). [Link][2][9]
-
Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105151. [Link][22]
-
El-Hashash, M. A., Azab, M. E., Faty, R. A., & Amr, A. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & pharmaceutical bulletin, 64(3), 263–271. [Link][7]
-
El-Hashash, M. A., et al. (2016). Synthesis, antimicrobial and anti-inflammatory activity of some new benzoxazinone and quinazolinone candidates. Chemical and Pharmaceutical Bulletin, 64(3), 263-271. [Link][12]
-
Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 221-253. [Link][14]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural product reports, 26(4), 478–489. [Link][27]
-
Meftah, O. N., Ali, A., & Al-kaf, A. G. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(2), 70-79. [Link][15]
-
Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34. [Link][10]
-
Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link][31]
-
Kumar, A., & Kumar, R. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5023. [Link][18]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 554–561. [Link][24]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26, 478-489. [Link][28]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554-561. [Link][32]
-
El-Azab, A. S. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2015, 1-28. [Link][33]
-
Kato-Noguchi, H., & Macías, F. A. (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. Journal of plant physiology, 167(15), 1221–1225. [Link][25]
-
Kumar, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42871-42898. [Link][23]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 554-561. [Link][26]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. (2005). Structure-activity relationship studies of benzoxazinones and related compounds. Phytotoxicity on Echinochloa crus-galli (L.) P. Beauv. Journal of agricultural and food chemistry, 53(10), 3852–3857. [Link][34]
-
Hekal, M. H. (2018). New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation. Synthetic Communications, 48(18), 2329-2342. [Link][19][20]
-
Al-Abdullah, E. S., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Medicinal Chemistry, 5(2), 139-147. [Link][5]
-
Hekal, M. H. (2018). New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation. Synthetic Communications, 48(18), 2329-2342. [Link][21]
-
Chaban, T., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][17]triazino[2,3-c]quinazolines. Molecules, 27(19), 6619. [Link][35]
-
Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. [Link][16]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2024). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). ResearchGate. [Link][36]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nu.edu.om [nu.edu.om]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 9. nu.edu.om [nu.edu.om]
- 10. mongoliajol.info [mongoliajol.info]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of new quinazolinone derivatives
| European Journal of Chemistry [eurjchem.com]
- 14. acgpubs.org [acgpubs.org]
- 15. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW
| Universal Journal of Pharmaceutical Research [ujpronline.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 23. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 29. semanticscholar.org [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bibrepo.uca.es [bibrepo.uca.es]
- 33. scispace.com [scispace.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]